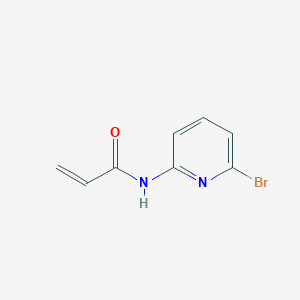
N-(6-bromopyridin-2-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-bromopyridin-2-yl)acrylamide is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 g/mol It is a derivative of pyridine and contains both bromine and acrylamide functional groups
准备方法
Synthetic Routes and Reaction Conditions
N-(6-bromopyridin-2-yl)acrylamide can be synthesized through a multi-step process. One common method involves the reaction of 2-amino-6-bromopyridine with acryloyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like tetrahydrofuran at low temperatures to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high purity and yield.
化学反应分析
Types of Reactions
N-(6-bromopyridin-2-yl)acrylamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The acrylamide group can participate in addition reactions with various electrophiles and nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Addition Reactions: Electrophiles such as halogens and nucleophiles like Grignard reagents are commonly used. These reactions often require catalysts and controlled temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are used under specific conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while addition reactions can produce a range of acrylamide derivatives.
科学研究应用
N-(6-bromopyridin-2-yl)acrylamide has several applications in scientific research:
作用机制
The mechanism of action of N-(6-bromopyridin-2-yl)acrylamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the Janus kinase 2 (JAK2) pathway, leading to the suppression of cell proliferation and induction of apoptosis in certain cancer cells . The compound’s ability to interfere with signal transduction pathways makes it a promising candidate for further research in cancer therapy.
相似化合物的比较
Similar Compounds
WP1066: An analogue of N-(6-bromopyridin-2-yl)acrylamide, known for its JAK2 inhibitory activity.
N-(pyridin-2-yl)amides: These compounds share structural similarities and are used in various medicinal applications.
3-bromoimidazo[1,2-a]pyridines: Another class of compounds with similar pharmacological properties.
Uniqueness
This compound is unique due to its specific combination of bromine and acrylamide functional groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C8H7BrN2O |
|---|---|
分子量 |
227.06 g/mol |
IUPAC 名称 |
N-(6-bromopyridin-2-yl)prop-2-enamide |
InChI |
InChI=1S/C8H7BrN2O/c1-2-8(12)11-7-5-3-4-6(9)10-7/h2-5H,1H2,(H,10,11,12) |
InChI 键 |
URCIDUSEOYBRRR-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)NC1=NC(=CC=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


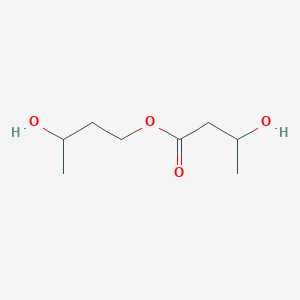
![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-3-(4,6-dimethoxypyrimidin-2-yl)urea](/img/structure/B12510877.png)
![N-(benzenesulfonyl)-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzenesulfonamide](/img/structure/B12510880.png)
![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-(2-pyridinylmethyl)-2-thiophenecarboxamide](/img/structure/B12510883.png)
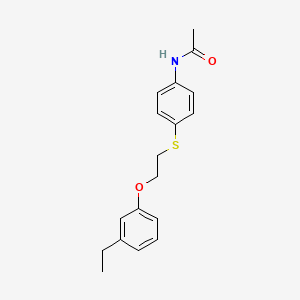
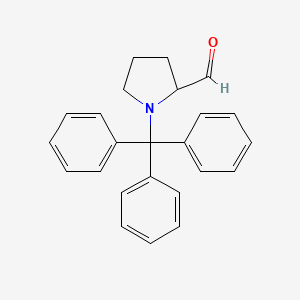

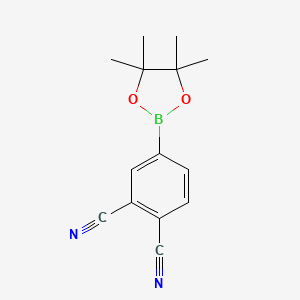
acetic acid](/img/structure/B12510919.png)
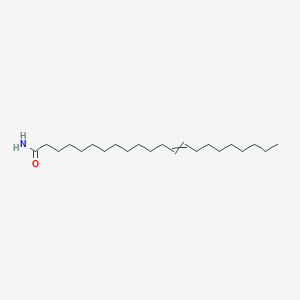
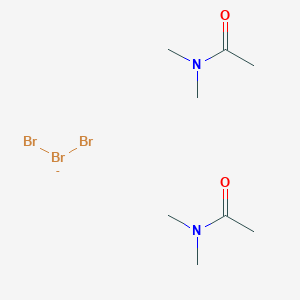
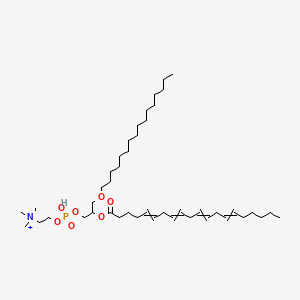
![N-[(2-Chlorophenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B12510928.png)
![4-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}-3-[4-methyl-6-(morpholin-4-yl)-3H-1,3-benzodiazol-2-yl]-1H-pyridin-2-one](/img/structure/B12510930.png)
